2-[(1R)-1-aminoethyl]-5-bromophenolhydrochloride

Catalog No.
S15936209
CAS No.
M.F
C8H11BrClNO
M. Wt
252.53 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-[(1R)-1-aminoethyl]-5-bromophenolhydrochloride

Product Name

2-[(1R)-1-aminoethyl]-5-bromophenolhydrochloride

IUPAC Name

2-[(1R)-1-aminoethyl]-5-bromophenol;hydrochloride

Molecular Formula

C8H11BrClNO

Molecular Weight

252.53 g/mol

InChI

InChI=1S/C8H10BrNO.ClH/c1-5(10)7-3-2-6(9)4-8(7)11;/h2-5,11H,10H2,1H3;1H/t5-;/m1./s1

InChI Key

ZOWFHKMYUQCATM-NUBCRITNSA-N

Canonical SMILES

CC(C1=C(C=C(C=C1)Br)O)N.Cl

Isomeric SMILES

C[C@H](C1=C(C=C(C=C1)Br)O)N.Cl

2-[(1R)-1-aminoethyl]-5-bromophenol hydrochloride is a chemical compound with the molecular formula C8_8H11_{11}BrClNO. It is characterized by a bromophenol moiety substituted with an aminoethyl group. The compound features a chiral center at the aminoethyl group, which contributes to its stereochemical properties. This compound is primarily studied for its potential biological activities and applications in medicinal chemistry.

The chemical reactivity of 2-[(1R)-1-aminoethyl]-5-bromophenol hydrochloride can be attributed to its functional groups:

  • Nucleophilic Substitution: The amino group can act as a nucleophile, participating in reactions with electrophiles.
  • Acid-Base Reactions: The phenolic hydroxyl group can undergo protonation and deprotonation, influencing its solubility and reactivity in different pH environments.
  • Formation of Salts: The hydrochloride form indicates that the compound can form salts, which may affect its pharmacokinetics and bioavailability.

Research indicates that 2-[(1R)-1-aminoethyl]-5-bromophenol hydrochloride exhibits various biological activities:

  • Antimicrobial Properties: Preliminary studies suggest that this compound may possess antimicrobial activity, making it a candidate for further exploration in the development of antibacterial agents.
  • Neuroactive Effects: The structural similarity to other bioactive compounds hints at potential neuroactive properties, possibly affecting neurotransmitter systems.

The synthesis of 2-[(1R)-1-aminoethyl]-5-bromophenol hydrochloride typically involves several key steps:

  • Bromination of Phenol: Starting from phenol, bromination can be performed using bromine or brominating agents to introduce the bromine substituent at the 5-position.
  • Alkylation: The introduction of the aminoethyl group may be achieved through alkylation reactions, where an appropriate aminoalkyl halide is reacted with the bromophenol derivative.
  • Formation of Hydrochloride Salt: Finally, treatment with hydrochloric acid can yield the hydrochloride salt form, enhancing solubility and stability.

2-[(1R)-1-aminoethyl]-5-bromophenol hydrochloride has potential applications in various fields:

  • Pharmaceutical Development: Due to its biological activity, it may serve as a lead compound in drug discovery for treating infections or neurological disorders.
  • Research Tool: It could be utilized in biochemical assays to study enzyme interactions or receptor binding due to its structural characteristics.

Interaction studies are crucial for understanding the pharmacodynamics and pharmacokinetics of 2-[(1R)-1-aminoethyl]-5-bromophenol hydrochloride:

  • Protein Binding: Investigating how this compound binds to proteins can provide insights into its efficacy and safety profile.
  • Receptor Interactions: Studies focusing on interactions with specific receptors can elucidate its mechanism of action and therapeutic potential.

Several compounds share structural similarities with 2-[(1R)-1-aminoethyl]-5-bromophenol hydrochloride. Below are some notable examples:

Compound NameStructure FeaturesUnique Aspects
2-Amino-5-bromophenolAmino group at the 2-positionLacks chiral center; different biological activity
(S)-2-(1-Aminoethyl)-5-bromophenolSimilar backbone but different stereochemistryPotentially different pharmacological properties
4-BromoanilineAniline derivative with bromineLacks phenolic hydroxyl; different reactivity

The uniqueness of 2-[(1R)-1-aminoethyl]-5-bromophenol hydrochloride lies in its specific stereochemistry and combination of functional groups, which may confer distinct biological properties not found in these similar compounds.

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

3

Exact Mass

250.97125 g/mol

Monoisotopic Mass

250.97125 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-15-2024

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